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Introduction

Procalcitonin (PCT) is a 116-amino acid peptide that has emerged as a critical biomarker for the diagnosis and prognosis of bacterial infections and
physiological conditions, PCT is the precursor to the hormone calcitonin, which is involved in calcium homeostasis.[1] It is primarily produced in the C
[1][2] However, in response to pro-inflammatory stimuli, particularly of bacterial origin, the synthesis of PCT is dramatically upregulated in various extr
guide provides a detailed overview of the molecular structure, amino acid sequence, and analytical methodologies for procalcitonin.

Molecular Structure and Amino Acid Sequence

Procalcitonin is a single polypeptide chain with a molecular weight of approximately 13 kDa.[3] It is derived from a 141-amino acid precursor, pre-pr:
cleavage of a 25-amino acid signal peptide.[3][4] Subsequently, procalcitonin is proteolytically processed to yield three distinct molecules: the N-terr
procalcitonin (N-proCT), calcitonin, and katacalcin.[3][4]

The full amino acid sequence of human procalcitonin is as follows:

APFRSALESSPADPATLSEDEARLLLAALVQDYVQMKASELEQEQEREGSSLDSPrSKRCGNLSTCMLGTYTQDFNKFHTFPQTAIGVGAPGKKRDMSS

Post-Translational Processing of Procalcitonin

The proteolytic cleavage of procalcitonin results in the generation of three main fragments:
* N-proCT (Amino-terminal Procalcitonin): A 57-amino acid peptide at the N-terminus.
« Calcitonin: A 32-amino acid hormone.[2][4]

» Katacalcin (CCP-I): A 21-amino acid peptide at the C-terminus.[4]

Quantitative Data

The following table summarizes the key quantitative data for human procalcitonin and its cleavage products.

Analyte Number of Amino Acids Molecular Weight (kDa) Theoretical Isoelectric
Procalcitonin (PCT) 116 ~13 6.5

N-proCT 57 Not specified Not specified

Calcitonin 32 ~3.4 6.72[4]

Katacalcin 21 ~2.4 5.26[4]

Experimental Protocols

The determination of procalcitonin's structure and its quantification in biological samples rely on a variety of established laboratory techniques.
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Immunoassays for Procalcitonin Quantification

Immunoassays are the most common methods for quantifying PCT levels in clinical and research settings. These assays utilize the high specificity of
quantify the target protein.

Principle: Sandwich immunoassays (such as ELISA or Chemiluminescence Immunoassay - CLIA) are frequently employed. In this format, a capture ¢
epitope of PCT is coated onto a solid phase (e.g., a microplate well). The sample containing PCT is added, and the PCT binds to the capture antibod'
detection antibody, which recognizes a different epitope on the PCT molecule and is conjugated to an enzyme or a chemiluminescent label, is added.
detection antibody is then proportional to the amount of PCT in the sample and is quantified by measuring the enzyme's activity or the light emitted.

General Protocol (ELISA):

« Coating: Coat a 96-well microplate with a capture antibody specific for procalcitonin. Incubate and then wash to remove unbound antibody.

« Blocking: Add a blocking buffer (e.g., bovine serum albumin) to block any non-specific binding sites on the plate. Incubate and wash.

+ Sample Incubation: Add standards and unknown samples to the wells. Incubate to allow PCT to bind to the capture antibody. Wash the wells.
» Detection Antibody Incubation: Add the enzyme-conjugated detection antibody. Incubate to allow binding to the captured PCT. Wash the wells.
« Substrate Addition: Add the enzyme substrate. The enzyme will convert the substrate into a colored product.

« Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of PCT in the samples is determined t
absorbance to a standard curve.

Edman Degradation for Amino Acid Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from the N-terminus.[5]

Principle: The method involves a stepwise removal and identification of the N-terminal amino acid. The peptide is reacted with phenyl isothiocyanate
terminal amino group.[5][6] Under acidic conditions, the labeled amino acid is cleaved from the peptide without hydrolyzing the rest of the peptide bor
derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified by chromatography.[5][6] This cycle is repeated to determine the sequence of tt

[5]

General Protocol:

« Coupling: The purified peptide is reacted with PITC in a mildly alkaline buffer to form a phenylthiocarbamoy! (PTC)-peptide.

« Cleavage: The PTC-peptide is treated with a strong acid (e.qg., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (A"
« Conversion: The ATZ-amino acid is extracted and converted to the more stable PTH-amino acid derivative using a weaker acid.

« l|dentification: The PTH-amino acid is identified by a chromatographic method, such as high-performance liquid chromatography (HPLC).

« Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.

Mass Spectrometry for Molecular Weight Determination and Sequencing

Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of proteins and for sequencing peptides.[7]

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For protein analysis, techniques like Matrix-Assisted Laser Desorption/lonization (MAI
lonization (ESI) are used to ionize the protein or its peptide fragments. The ions are then separated in a mass analyzer based on their m/z ratio, and
measured by a detector. For sequencing (tandem MS or MS/MS), a specific peptide ion is selected, fragmented, and the masses of the resulting frag
The amino acid sequence can be deduced from the mass differences between the fragment ions.[7]

General Protocol (for protein identification and sequencing):

« Sample Preparation: The procalcitonin protein is enzymatically digested (e.g., with trypsin) to generate a mixture of smaller peptides.
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« Chromatographic Separation: The peptide mixture is separated by liquid chromatography (LC) before being introduced into the mass spectrometer
« lonization: The separated peptides are ionized using ESI or MALDI.

* MS Analysis (MS1): The mass spectrometer measures the m/z ratios of the intact peptide ions.

+ Tandem MS Analysis (MS2): Selected peptide ions are fragmented in a collision cell, and the m/z ratios of the fragment ions are measured.

« Data Analysis: The amino acid sequence of the peptides is determined by analyzing the fragmentation patterns in the MS2 spectra. The protein is i
peptide sequences to a protein database.
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Caption: Processing of pre-procalcitonin to mature peptides.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists

and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426
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